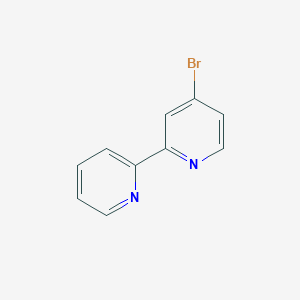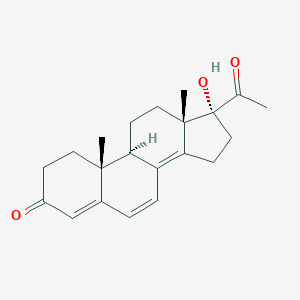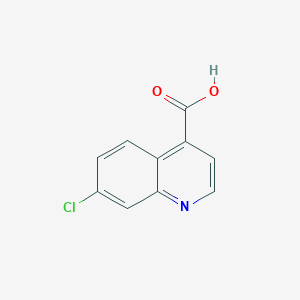
7-氯喹啉-4-羧酸
描述
7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 4th position in the quinoline ring structure imparts unique chemical properties to 7-Chloroquinoline-4-carboxylic acid.
科学研究应用
7-Chloroquinoline-4-carboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
7-Chloroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
Mode of Action
It is known that quinoline-4-carboxylic acid derivatives can inhibit alkaline phosphatases . Alkaline phosphatases are enzymes that remove phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. By inhibiting these enzymes, 7-Chloroquinoline-4-carboxylic acid could potentially affect various biochemical processes.
Biochemical Pathways
Given its potential role as an inhibitor of alkaline phosphatases , it could impact a variety of biochemical pathways. Alkaline phosphatases play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism. Therefore, inhibition of these enzymes could have wide-ranging effects on cellular biochemistry.
Result of Action
As a potential inhibitor of alkaline phosphatases , it could potentially alter the activity of these enzymes, leading to changes in various cellular processes.
生化分析
Biochemical Properties
7-Chloroquinoline-4-carboxylic acid has been evaluated as a potent inhibitor of alkaline phosphatases . Alkaline phosphatases are a group of enzymes involved in the hydrolysis of phosphate esters, playing a crucial role in cellular processes such as signal transduction, nucleotide metabolism, and maintaining cellular pH .
Cellular Effects
The effects of 7-Chloroquinoline-4-carboxylic acid on cells are primarily related to its inhibitory action on alkaline phosphatases . By inhibiting these enzymes, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-Chloroquinoline-4-carboxylic acid involves binding to the active site of alkaline phosphatases, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
准备方法
The synthesis of 7-Chloroquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 3-chloroaniline with diethyl ethoxy methylene malonate, followed by condensation, cyclization, hydrolysis, decarboxylation, and chlorination . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practical application of the synthesis .
Industrial production methods often employ green chemistry principles, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
化学反应分析
7-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with different nucleophiles, such as amines and thiols, to form various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common reagents used in these reactions include sodium azide, o-phenylenediamine, and various carbonyl compounds . The major products formed from these reactions are often biologically active derivatives with enhanced pharmacological properties .
相似化合物的比较
7-Chloroquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the chlorine atom at the 7th position, resulting in different chemical reactivity and biological activity.
8-Chloroquinoline-4-carboxylic acid: Similar structure but with the chlorine atom at the 8th position, leading to variations in its chemical and biological properties.
The uniqueness of 7-Chloroquinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
属性
IUPAC Name |
7-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYVRYRRTQYTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346167 | |
| Record name | 7-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-66-1 | |
| Record name | 7-chloroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


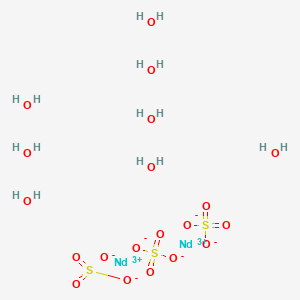
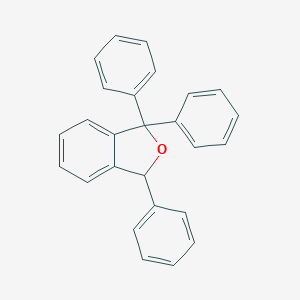
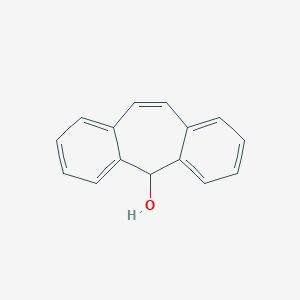
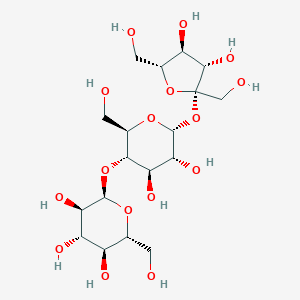
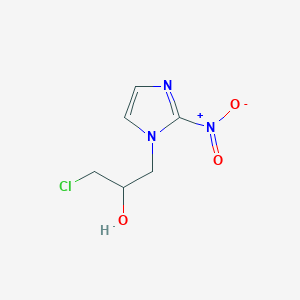
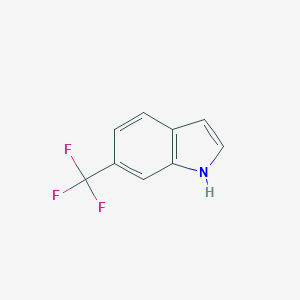
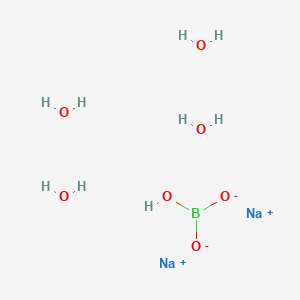
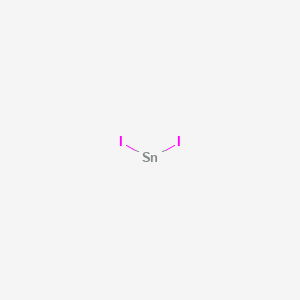
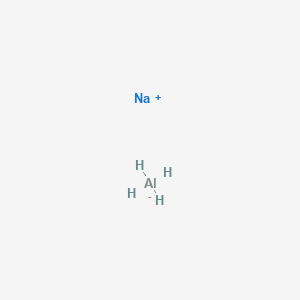
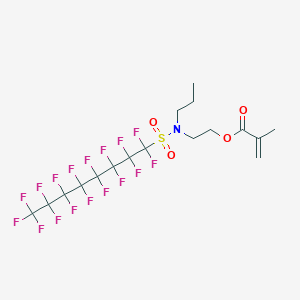
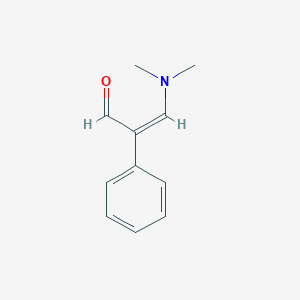
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
